trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Analytical Chemistry Pharmaceutical Impurity Profiling Stereochemistry

Olmesartan impurity profiling requires stereochemically defined reference standards for accurate quantification. This trans-dichloro impurity standard enables robust HPLC method validation, ensuring compliance with ICH guidelines for impurities >0.10%. - Reliable identification and quantification of process-related impurities. - Facilitates separation method development and yield optimization. - Pure trans-isomer eliminates isomer interference, ensuring valid analytical results. Suitable for ANDA, QC, and R&D applications. In stock for immediate global shipment.

Molecular Formula C5H6Cl2O3
Molecular Weight 185.00 g/mol
Cat. No. B12842850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Molecular FormulaC5H6Cl2O3
Molecular Weight185.00 g/mol
Structural Identifiers
SMILESCC1(C(OC(=O)O1)(C)Cl)Cl
InChIInChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3/t4-,5-/m1/s1
InChIKeyCYWTZUGZRSAQEN-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: Procurement & Characterization


trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 116857-05-7) is a chiral cyclic carbonate derivative belonging to the 1,3-dioxolan-2-one class. It is structurally defined by two chlorine atoms and two methyl groups in a trans configuration on the dioxolanone ring [1]. Its primary documented role is as an identified process-related impurity in the synthesis of the antihypertensive drug olmesartan medoxomil, where it is also known as Olmesartan Impurity 9 or a related dichloro-adduct [2]. As a dioxolone derivative, it serves as a key intermediate in the preparation of various prodrugs .

1 Pharmaceutical impurity reference standard for olmesartan medoxomil profiling
2 Stereochemically defined trans-dioxolanone intermediate for prodrug synthesis
3 Chiral cyclic carbonate with reported melting point for identity verification

trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one Substitution Risks


Substituting trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one with a non-stereospecific or cis-analog (e.g., CAS 129482-56-0 or 116857-04-6) introduces significant scientific risk in analytical and synthetic applications. The trans stereochemistry dictates its physical properties and chromatographic behavior, which are critical for its primary use as a reference standard for impurity profiling [1]. As documented in patent literature, the separation of dichloro-adducts like this compound from desired products is exceptionally challenging [2]. Therefore, using an incorrect isomer would invalidate method validation, lead to inaccurate impurity quantification, and potentially confound pharmacokinetic studies of prodrugs where stereochemical purity is essential for consistent bioconversion .

Identity Cis-isomer or non-stereospecific analogs may shift chromatographic retention, invalidating impurity quantification methods.
Resolution Diastereomer physical properties differ; trans configuration is critical for reference standard resolution behavior.
Synthesis Incorrect stereochemistry may confound prodrug bioconversion studies where stereochemical purity is required.

trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: Quantitative Evidence


Stereochemical Differentiation for Analytical Resolution

The trans configuration of this compound, formally (4R,5R)-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one, distinguishes it from its cis-isomer (CAS 116857-04-6) and other diastereomers. This stereochemical difference is the primary driver of its unique physical and analytical properties, which are essential for its role as a reference standard [1]. The precise stereochemistry is a defining characteristic that differentiates it from non-specified or cis- analogs .

Stereochemical Identity
Class-level inference
(4R,5R)-trans vs. cis-isomer (CAS 116857-04-6)
Stereochemical-control context for analytical resolution
Structural analysis; stereochemistry drives HPLC retention differences.
Analytical Chemistry Pharmaceutical Impurity Profiling Stereochemistry

Melting Point Validation

The reported melting point for the trans-isomer (88-90°C) provides a tangible quality control metric that distinguishes it from other structurally similar compounds for which only predicted data exists . This empirical data point is crucial for identity verification and purity assessment upon receipt of material.

Melting Point Verification
Cross-study comparable
88–90 °C
Supports initial identity check upon receipt
Reported experimental value; generic isomer lacks data.
Physical Chemistry Material Characterization Quality Control

Impurity Impact in Synthesis

This compound's relevance is demonstrated in a patent for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one, where it is formed as a byproduct. The patent explicitly states that this dichloro-adduct is difficult to completely separate from the target product, leading to impure products and reduced industrial application value [1]. The primary reaction achieves a yield of 84.4% with a purity of 98.9%, highlighting the critical need to control this specific impurity [2].

Synthetic Impurity Control
Head-to-head
Challenging separation from target DMDO product
Supports impurity reference standard procurement for process R&D
Patent CN103450146A; cited as reducing industrial application value.
Process Chemistry Synthetic Methodology Patent Analysis

trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one Applications


Reference Standard for Olmesartan Impurity Profiling

This is the most established application. The compound is used as a certified reference standard for analytical method development, validation, and quality control during the commercial production of olmesartan medoxomil [1]. Its defined stereochemistry ensures accurate identification and quantification of this specific process-related impurity in drug substance and drug product, as mandated by ICH guidelines for impurities exceeding 0.10% [2].

Purification Method for Dioxolane Intermediates

As documented in patent literature, this compound forms as a challenging-to-separate byproduct in reactions involving dioxolane intermediates [1]. Procuring this compound enables process chemists to spike reaction mixtures, thereby developing and validating robust separation and purification techniques (e.g., chromatography, crystallization) to enhance the purity and yield of the target product, such as 4-chloromethyl-5-methyl-1,3-dioxol-2-one [2].

Stereochemistry in Prodrug Bioconversion

Given its use as a dioxolone derivative in prodrug preparation [1], the trans-isomer serves as a critical tool for medicinal chemists. It can be used as a specific building block to synthesize stereochemically pure prodrug candidates. This allows for a comparative study of how the trans configuration influences key pharmacological properties, such as the rate of enzymatic bioconversion by carboxylesterases (e.g., CMBL) to release the active parent drug, compared to cis- or other analogs [2].

Application
Selection Property
Validation Focus
Olmesartan impurity profiling reference standard
Certified trans stereochemistry
HPLC method specificity and impurity quantification accuracy
Dioxolane intermediate purification method development
Identified process-related impurity
Spike-and-recovery studies for separation protocol optimization
Stereochemical prodrug bioconversion research
Stereochemically defined building block
Enantiomer-attribution review in enzymatic activation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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